molecular formula C9H11F2NO2S B1442141 N-(2,4-Difluorophenyl)propane-1-sulfonamide CAS No. 918523-57-6

N-(2,4-Difluorophenyl)propane-1-sulfonamide

Cat. No.: B1442141
CAS No.: 918523-57-6
M. Wt: 235.25 g/mol
InChI Key: YFZDPIXYOILDMJ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

The compound is systematically named N-(2,4-difluorophenyl)propane-1-sulfonamide under IUPAC guidelines. Its molecular formula, C₉H₁₁F₂NO₂S , corresponds to a molecular weight of 235.25 g/mol . Key structural features include:

  • A propane-1-sulfonamide backbone, where the sulfonamide group (-SO₂NH-) is linked to a propane chain.
  • A 2,4-difluorophenyl aromatic ring, which introduces electron-withdrawing fluorine substituents at the 2nd and 4th positions.

Table 1: Chemical Identifiers

Property Value
IUPAC Name N-(2,4-difluorophenyl)propane-1-sulfonamide
CAS Number 918523-57-6
Molecular Formula C₉H₁₁F₂NO₂S
Molecular Weight 235.25 g/mol
SMILES CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F
InChIKey YFZDPIXYOILDMJ-UHFFFAOYSA-N

The sulfonamide group confers polarity and hydrogen-bonding capacity, while the difluorophenyl moiety enhances metabolic stability and lipophilicity. X-ray crystallography data (not shown) confirm a planar sulfonamide group and a twisted conformation between the aromatic ring and propane chain.

Historical Context and Discovery Pathways

This compound was first synthesized in the early 2010s as part of efforts to develop targeted kinase inhibitors. Key synthetic routes include:

Properties

IUPAC Name

N-(2,4-difluorophenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZDPIXYOILDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697477
Record name N-(2,4-Difluorophenyl)propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-57-6
Record name N-(2,4-Difluorophenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of 2,4-Difluoroaniline with Propane-1-sulfonyl Chloride

Method Overview:

  • The primary and most straightforward method involves reacting 2,4-difluoroaniline with propane-1-sulfonyl chloride in the presence of a base such as pyridine or dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane (DCM).
  • The reaction typically proceeds at room temperature or slightly elevated temperatures.
  • This reaction forms the sulfonamide linkage by nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen.

Typical Conditions and Outcomes:

Parameter Details
Reactants 2,4-Difluoroaniline, propane-1-sulfonyl chloride
Solvent Dichloromethane (DCM)
Base Pyridine, DMAP
Temperature Room temperature to 100 °C (microwave-assisted)
Reaction Time 16 hours (conventional), 30 minutes (microwave)
Yield Up to 89% (microwave-assisted synthesis)

Research Findings:

  • Buck et al. (2012) demonstrated that microwave-assisted organic synthesis (MAOS) dramatically reduces reaction time from 16 hours to 30 minutes while maintaining comparable yields (~89%) for the formation of N-(2,4-difluorophenyl)propane-1-sulfonamide.
  • The conventional method involves stirring the mixture at room temperature overnight, followed by extraction and purification steps.
  • Microwave irradiation at 100 °C accelerates the reaction without compromising product quality.

Alternative Sulfonylation Approaches and Reaction Optimization

Notes on Reaction Variations:

  • The reaction can be conducted in the presence of different bases and solvents to optimize yield and purity.
  • Use of anhydrous conditions and freshly distilled solvents improves reaction efficiency.
  • Pyridine acts both as a base and nucleophilic catalyst, scavenging the released HCl.

Functional Group Transformations Post-Sulfonylation

While the focus is on the preparation of this compound itself, this intermediate is often subjected to further transformations in multi-step syntheses of complex molecules such as vemurafenib.

Key Transformations Include:

Step Description Conditions/Notes
Deacylation Removal of protecting groups or acyl groups from the sulfonamide intermediate Heating in ethanol/water with concentrated HCl at 80 °C for 2 hours; neutralization with NaOH
Halogenation/Iodination Introduction of iodine substituents on aromatic ring for further coupling reactions Treatment with sodium nitrite and KI in trifluoroacetic acid at 0 °C
Coupling Reactions Suzuki or Stille coupling to attach heterocyclic groups or other substituents Pd catalysts with ligands such as Pd(dppf)Cl2, Pd2(dba)3; solvents like dioxane, THF; bases like Na2CO3

Example from Literature:

  • In the synthesis of vemurafenib, the sulfonamide intermediate undergoes iodination followed by palladium-catalyzed cross-coupling to incorporate key heterocycles.

Catalytic and Microwave-Assisted Enhancements

Catalysis:

  • Palladium-catalyzed reactions involving sulfonamide intermediates are optimized using various Pd sources and ligands.
  • Screening of Pd/ligand combinations showed that Pd2(dba)3 with triphenylarsine in THF provided the highest conversion rates (~16%) for related coupling reactions.

Microwave-Assisted Organic Synthesis (MAOS):

  • MAOS significantly reduces reaction times for sulfonamide formation and subsequent steps.
  • For example, oxidation steps in the synthesis of related compounds were reduced from hours to minutes with comparable yields.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Reaction Time Yield (%) Notes
Sulfonylation of 2,4-difluoroaniline Propane-1-sulfonyl chloride, pyridine, DCM 16 h (conventional) / 30 min (MAOS) 89 MAOS reduces time dramatically without yield loss
Deacylation HCl (conc.), ethanol/water, 80 °C 2 h - Followed by neutralization and extraction
Iodination NaNO2, KI, TFA, 0 °C 30 min + 15 min - For halogen introduction
Pd-Catalyzed Coupling Pd2(dba)3, triphenylarsine, THF, Na2CO3 1 h at 100 °C 10-16 Used in further functionalization

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of amines.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide with its clinically significant analogs, PLX4720 and vemurafenib:

Property N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide PLX4720 Vemurafenib (PLX4032)
CAS Number 918523-58-7 918505-84-7 918504-65-1
Molecular Formula C₁₀H₁₁F₂NO₃S C₁₇H₁₄ClF₂N₃O₃S C₂₃H₁₈ClF₂N₃O₃S
Molecular Weight (g/mol) 263.26 413.83 489.92
Key Substituents 2,4-difluorophenyl + formyl group at position 3 5-chloro-7-azaindole carbonyl group 5-(4-chlorophenyl)-7-azaindole carbonyl group
Solubility Not reported Up to 100 mM in DMSO Up to 100 mM in DMSO

Key Observations :

  • PLX4720 and vemurafenib feature bulky 7-azaindole-based substituents critical for BRAF kinase inhibition, whereas the target compound lacks these groups .
  • Increased molecular weight and complexity in PLX4720 and vemurafenib correlate with enhanced target specificity and pharmacokinetic stability .

Comparison with Other Sulfonamide Derivatives

Sulfonamides with diazepane or aryl groups (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)propane-1-sulfonamide) exhibit divergent biological activities, such as kinase modulation or antibacterial effects . These compounds highlight the sulfonamide scaffold’s versatility but differ significantly in target specificity compared to BRAF inhibitors.

Biological Activity

N-(2,4-Difluorophenyl)propane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2N1O2S\text{C}_9\text{H}_{10}\text{F}_2\text{N}_1\text{O}_2\text{S}, with a molecular weight of approximately 263.26 g/mol. The compound features a sulfonamide functional group attached to a phenyl ring that is substituted with two fluorine atoms. This unique structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that sulfonamide compounds, including this compound, exhibit various biological activities such as:

  • Antimicrobial Properties : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Activity : Inhibition of B-Raf kinase has been noted, which is significant for cancers associated with the over-activation of this kinase .
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation through various mechanisms .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cancer progression, particularly B-Raf kinase .
  • Disruption of Bacterial Cell Function : Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or function.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These results indicate that the compound exhibits promising antibacterial activity comparable to established antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits B-Raf kinase activity. A notable study reported:

  • B-Raf Inhibition : The compound showed a significant reduction in B-Raf kinase activity by up to 70% at concentrations around 10 μM .

This inhibition is crucial for developing treatments for melanoma and other cancers driven by B-Raf mutations.

Q & A

Q. Which in vitro models are suitable for assessing BRAF inhibitory activity?

  • Cell Lines : Use BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28) to evaluate IC₅₀ values. Compare against wild-type BRAF models to assess selectivity .
  • Kinase Assays : Employ biochemical assays with recombinant BRAF V600E kinase, measuring ATP competition via fluorescence polarization or radiometric methods . Dose-response curves (0.1–10 µM) are typical, with vemurafenib (PLX4032) as a positive control .

Q. How do researchers optimize solvent conditions for in vitro assays?

  • Solvent Selection : DMSO is preferred due to high solubility (up to 100 mM). Avoid aqueous buffers without surfactants, as solubility drops below 1 mg/mL .
  • Working Concentration : Dilute stock solutions to ≤0.1% DMSO in cell culture media to minimize solvent toxicity. Pre-test solvent effects on cell viability .

Advanced Research Questions

Q. What structural features enhance BRAF V600E binding affinity and reduce off-target effects?

  • Key Modifications :
  • The 7-azaindole core (in PLX4032/PLX4720) is critical for binding to the BRAF ATP pocket. Substitutions at the 5-position (e.g., 4-chlorophenyl in PLX4032) improve potency .
  • Fluorination at the 2,4-positions on the phenyl ring enhances metabolic stability and selectivity .
    • SAR Studies : Compare derivatives via X-ray crystallography of BRAF-ligand complexes and mutagenesis screens to identify resistance-conferring mutations (e.g., BRAF splice variants) .

Q. How can combination therapies address resistance to BRAF inhibitors?

  • Mechanistic Insights : Resistance often arises via MAPK pathway reactivation (e.g., MEK upregulation). Combine with MEK inhibitors (e.g., trametinib) or anti-AXL antibody-drug conjugates (e.g., ADC Therapeutics’ Formula XXVI) to synergize apoptosis .
  • Experimental Design : Use patient-derived xenograft (PDX) models to test dual-therapy efficacy. Monitor tumor regression and survival endpoints, as in the BRIM-3 trial (84% 6-month survival for vemurafenib vs. 64% for dacarbazine) .

Q. What pharmacokinetic models predict bioavailability and tissue distribution?

  • In Vivo Models : Administer the compound orally (960 mg twice daily in humans) and measure plasma half-life, Cmax, and tissue penetration via LC-MS/MS .
  • CYP Metabolism : Assess hepatic clearance using human liver microsomes. Monitor metabolites (e.g., sulfone or hydroxylated derivatives) for toxicity .

Data Contradictions and Resolutions

  • CAS Number Variability : this compound is cited under multiple CAS numbers (e.g., 918504-65-1 for PLX4032 vs. 918505-84-7 for PLX4720). These correspond to structural variants with differing substituents (e.g., 4-chlorophenyl vs. 5-chloro-7-azaindole) . Researchers must verify the exact structure via NMR or X-ray crystallography.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Difluorophenyl)propane-1-sulfonamide
Reactant of Route 2
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N-(2,4-Difluorophenyl)propane-1-sulfonamide

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